molecular formula C18H20N4O2 B2637049 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-23-6

9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

货号: B2637049
CAS 编号: 537002-23-6
分子量: 324.384
InChI 键: HUODRLJPBZFSSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the class of triazoloquinazoline derivatives. Its unique structure combines a triazole ring with a quinazoline moiety, which contributes to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties supported by relevant studies and data.

Molecular Formula

  • C : 18
  • H : 20
  • N : 4
  • O : 1

Structural Features

The compound features:

  • A triazole ring fused with a quinazoline core.
  • A methoxy group that enhances lipophilicity and influences biological interactions.

Antimicrobial Properties

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial activity. Specifically, derivatives similar to This compound have shown effectiveness against various bacterial strains. For instance:

  • Study Findings : A derivative with a similar structure demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably:

  • Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin.
Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)
MCF-714.5Doxorubicin40.0
HCT-11625.0Doxorubicin40.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The interaction with growth factor receptors has been suggested to play a role in its anticancer effects.

Structural Analogues

Similar compounds exhibit varying biological activities depending on their substituents. The following table summarizes notable analogues:

Compound NameStructural FeaturesBiological Activity
9-(4-hydroxy-3-methoxyphenyl)Hydroxy group instead of methoxyAntitumor activity
2-(3-methoxyphenyl)-9-(4-methoxyphenyl)Additional methoxy groupAntimicrobial properties
9-(3-bromo-4-hydroxyphenyl)Bromine substitutionEnhanced cytotoxicity

科学研究应用

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, quinazoline derivatives often target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .
  • Case Studies :
    • A study demonstrated that modifications to the quinazoline structure can lead to enhanced potency against specific cancer types. For example, derivatives showed promising results against A549 (lung cancer) and U937 (leukemia) cell lines .
    • Another investigation highlighted a series of novel quinazoline derivatives that exhibited broad-spectrum antitumor activity across multiple cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Mechanism : The structural features allow for interaction with bacterial enzymes or membranes, leading to inhibition of growth.
  • Case Studies : Research has shown that certain substituted quinazolines possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Quinazoline derivatives have been recognized for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.
  • Case Studies : Some derivatives have been tested for their ability to reduce TNF-alpha production in vitro, showcasing potential as anti-inflammatory agents .

Synthetic Methodologies

The synthesis of 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions:

  • General Synthetic Route : The synthesis often begins with the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone under controlled conditions to yield the desired triazoloquinazoline structure .
  • Optimization Strategies : Researchers have explored various catalysts and reaction conditions to enhance yield and purity during synthesis .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneHydroxy group instead of methoxyAntitumor activity
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneAdditional methoxy groupAntimicrobial properties
3-(4-Methoxyphenyl)quinazolin-4(3H)-onesDifferent substitution patternAnalgesic effects

This table illustrates the diversity within the quinazoline family while emphasizing how specific modifications can lead to distinct pharmacological profiles.

属性

IUPAC Name

9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-5-4-6-12(7-11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUODRLJPBZFSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。